molecular formula C11H15NO3S B12980638 (7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide

(7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide

Cat. No.: B12980638
M. Wt: 241.31 g/mol
InChI Key: OFWVTVMUVOLXOB-FTNKSUMCSA-N
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Description

(7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide is a heterocyclic compound that features a seven-membered ring containing oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a sulfoxide derivative can lead to the formation of the oxathiazepane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound. Additionally, purification methods like crystallization and chromatography are essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide analogs.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide analogs

Scientific Research Applications

(7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7S)-7-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide is unique due to its specific ring structure and the presence of oxygen, sulfur, and nitrogen atoms. This combination of elements imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

(7S)-7-methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide

InChI

InChI=1S/C11H15NO3S/c1-9-7-12-16(13,14)11(8-15-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1

InChI Key

OFWVTVMUVOLXOB-FTNKSUMCSA-N

Isomeric SMILES

C[C@H]1CNS(=O)(=O)C(CO1)C2=CC=CC=C2

Canonical SMILES

CC1CNS(=O)(=O)C(CO1)C2=CC=CC=C2

Origin of Product

United States

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